molecular formula C19H18BrNO5 B214345 5-bromo-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one

5-bromo-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one

Cat. No. B214345
M. Wt: 420.3 g/mol
InChI Key: IPWXVWLPMJICBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one is a chemical compound that belongs to the indole family. It is a synthetic compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-bromo-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been suggested that it induces apoptosis in cancer cells by activating the caspase pathway. It also inhibits the production of pro-inflammatory cytokines and reactive oxygen species, thereby reducing inflammation and oxidative stress.
Biochemical and Physiological Effects:
5-bromo-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one has been shown to have several biochemical and physiological effects. It inhibits the growth of cancer cells by inducing apoptosis and reducing cell proliferation. It also reduces inflammation and oxidative stress, which are associated with various diseases such as cancer, diabetes, and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-bromo-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one in lab experiments is its high potency against cancer cells. However, its low solubility in water and poor pharmacokinetic properties limit its use in vivo. It also requires further studies to determine its toxicity and potential side effects.

Future Directions

There are several future directions for the research on 5-bromo-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one. One direction is to improve its solubility and pharmacokinetic properties to enhance its efficacy in vivo. Another direction is to investigate its potential use in combination with other anticancer drugs to improve its potency and reduce toxicity. Additionally, further studies are needed to determine its potential applications in other diseases such as diabetes and cardiovascular diseases.
Conclusion:
In conclusion, 5-bromo-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one is a promising compound that exhibits cytotoxicity against various cancer cell lines and has anti-inflammatory and antioxidant properties. Its potential applications in medicine and pharmaceuticals make it an interesting subject for scientific research. However, further studies are needed to determine its toxicity and potential side effects, as well as to improve its solubility and pharmacokinetic properties for use in vivo.

Synthesis Methods

The synthesis of 5-bromo-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one involves several steps. The starting material is 2,4-dimethoxybenzaldehyde, which undergoes a condensation reaction with ethyl acetoacetate in the presence of a base to form the corresponding enolate. The enolate then undergoes a nucleophilic substitution reaction with 5-bromo-2-chloro-3-hydroxy-1-methylindole to form the desired product.

Scientific Research Applications

5-bromo-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in medicine and pharmaceuticals. It has been found to exhibit cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases.

properties

Product Name

5-bromo-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one

Molecular Formula

C19H18BrNO5

Molecular Weight

420.3 g/mol

IUPAC Name

5-bromo-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methylindol-2-one

InChI

InChI=1S/C19H18BrNO5/c1-21-15-7-4-11(20)8-14(15)19(24,18(21)23)10-16(22)13-6-5-12(25-2)9-17(13)26-3/h4-9,24H,10H2,1-3H3

InChI Key

IPWXVWLPMJICBM-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=C(C=C(C=C3)OC)OC)O

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=C(C=C(C=C3)OC)OC)O

Origin of Product

United States

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